molecular formula C18H20BrNO2 B3839042 N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide

N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide

Cat. No.: B3839042
M. Wt: 362.3 g/mol
InChI Key: CRZXPKDPIDAEPC-UHFFFAOYSA-N
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Description

N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom and multiple methyl groups attached to a benzene ring, which is further connected to a benzamide moiety through a methoxy linkage. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide typically involves multiple steps. One common method starts with the bromination of 2,3,5,6-tetramethylphenol to introduce the bromine atom. This is followed by the methoxylation of the brominated product to form the methoxy derivative. Finally, the methoxy derivative is reacted with benzoyl chloride in the presence of a base to yield the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetramethylphenyl derivatives: These compounds share the tetramethylphenyl core but differ in their functional groups.

    Benzamide derivatives: Compounds with similar benzamide moieties but different substituents on the benzene ring.

Uniqueness

N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide is unique due to the combination of its bromine atom, multiple methyl groups, and methoxy linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-11-13(3)17(19)14(4)12(2)16(11)10-22-20-18(21)15-8-6-5-7-9-15/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZXPKDPIDAEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CONC(=O)C2=CC=CC=C2)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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